molecular formula C7H8O3 B6167342 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione CAS No. 4435-30-7

6-ethyl-3,4-dihydro-2H-pyran-2,4-dione

Cat. No.: B6167342
CAS No.: 4435-30-7
M. Wt: 140.14 g/mol
InChI Key: RUVLELZZCSEORC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione can be achieved through various methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with formaldehyde in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3,4-dihydro-2H-pyran-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, diols, and various substituted derivatives .

Scientific Research Applications

6-ethyl-3,4-dihydro-2H-pyran-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its dione functionality allows it to participate in redox reactions, influencing cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-3,4-dihydro-2H-pyran-2,4-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity. Its ethyl group at the 6th position and the presence of two carbonyl groups make it a versatile compound for various applications .

Properties

CAS No.

4435-30-7

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

6-ethylpyran-2,4-dione

InChI

InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h3H,2,4H2,1H3

InChI Key

RUVLELZZCSEORC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)CC(=O)O1

Purity

95

Origin of Product

United States

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